molecular formula C15H14ClFO3 B249580 {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol

Cat. No. B249580
M. Wt: 296.72 g/mol
InChI Key: ZDRKQDTUGXBIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as CFM-2, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One proposed mechanism is that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have antioxidant activity and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is its relatively low toxicity compared to other compounds with similar properties. This makes it a promising candidate for further research and potential clinical use. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, as studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can inhibit the replication of certain viruses.
Conclusion
In conclusion, {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory and anticancer properties, as well as its potential as an antioxidant and immune modulator, make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3-methoxyphenol in the presence of a base. The resulting intermediate is then reduced with lithium aluminum hydride to yield {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol.

Scientific Research Applications

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential use in the treatment of various diseases and conditions. One area of research has been its use as an anti-inflammatory agent. Studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol's potential as an anticancer agent. Studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol

Molecular Formula

C15H14ClFO3

Molecular Weight

296.72 g/mol

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methanol

InChI

InChI=1S/C15H14ClFO3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(17)7-13(11)16/h2-7,18H,8-9H2,1H3

InChI Key

ZDRKQDTUGXBIBR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)F)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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